molecular formula C11H18O4 B12544907 1-Tert-butyl 5-methyl 3-methylpent-2-enedioate CAS No. 663957-94-6

1-Tert-butyl 5-methyl 3-methylpent-2-enedioate

Cat. No.: B12544907
CAS No.: 663957-94-6
M. Wt: 214.26 g/mol
InChI Key: QEJGIKWBTOQUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 5-methyl 3-methylpent-2-enedioate is an organic compound with a unique structure that includes a tert-butyl group and a methyl group attached to a pent-2-enedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 5-methyl 3-methylpent-2-enedioate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 5-methyl 3-methylpent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

1-Tert-butyl 5-methyl 3-methylpent-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 5-methyl 3-methylpent-2-enedioate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butyl 3,5-dimethylbenzene: Similar in structure but with a benzene ring instead of a pent-2-enedioate backbone.

    1-Tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate: Contains a pyrrolidine ring and two ester groups.

    1-Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: An indole derivative with a tert-butyl group.

Uniqueness

1-Tert-butyl 5-methyl 3-methylpent-2-enedioate is unique due to its specific ester structure and the presence of both tert-butyl and methyl groups

Properties

CAS No.

663957-94-6

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 3-methylpent-2-enedioate

InChI

InChI=1S/C11H18O4/c1-8(6-9(12)14-5)7-10(13)15-11(2,3)4/h7H,6H2,1-5H3

InChI Key

QEJGIKWBTOQUJP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC(C)(C)C)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.